molecular formula C7H9NO4 B3374246 2-((3-Methylisoxazol-5-yl)methoxy)acetic acid CAS No. 1018051-09-6

2-((3-Methylisoxazol-5-yl)methoxy)acetic acid

Cat. No.: B3374246
CAS No.: 1018051-09-6
M. Wt: 171.15 g/mol
InChI Key: JLTTUNQXSPDJFU-UHFFFAOYSA-N
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Description

2-((3-Methylisoxazol-5-yl)methoxy)acetic acid is an organic compound featuring an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-Methylisoxazol-5-yl)methoxy)acetic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.

    Attachment of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction, where a suitable methoxy precursor reacts with the isoxazole ring.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the isoxazole ring, potentially converting it into a more saturated heterocyclic structure.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products:

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include saturated heterocycles.

    Substitution: Products vary depending on the nucleophile used, resulting in various substituted derivatives.

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

Biology and Medicine:

Industry:

    Agrochemicals: The compound may be used in the development of new agrochemicals due to its potential biological activity.

Mechanism of Action

The mechanism of action of 2-((3-Methylisoxazol-5-yl)methoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, thereby modulating biological pathways. For instance, it may inhibit enzymes involved in inflammatory processes, leading to its potential use as an anti-inflammatory agent.

Comparison with Similar Compounds

    3-Methylisoxazole-5-carboxylic acid: Similar structure but lacks the methoxy group.

    2-Methoxyisoxazole-5-acetic acid: Similar structure but with different substitution patterns.

Uniqueness: 2-((3-Methylisoxazol-5-yl)methoxy)acetic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of both the methoxy and acetic acid groups provides a versatile scaffold for further chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-5-2-6(12-8-5)3-11-4-7(9)10/h2H,3-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTTUNQXSPDJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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